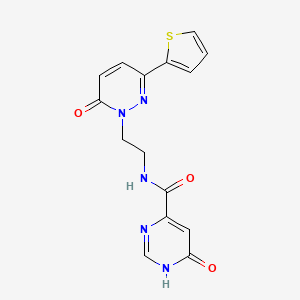

![molecular formula C16H13Cl2N5O3S B2992735 N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide CAS No. 338405-38-2](/img/structure/B2992735.png)

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide

Overview

Description

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide is a member of triazoles.

Scientific Research Applications

Molecular Rearrangements and Synthetic Applications

Research on molecular rearrangements of triazole derivatives, such as the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes, demonstrates the potential of triazole-containing compounds in synthetic chemistry. These rearrangements facilitate the synthesis of complex molecules, which could be useful in developing new materials or chemicals with specific properties (L'abbé et al., 1990).

Antimicrobial and Antitumor Activity

Compounds incorporating phenylsulfonyl and triazole groups have been studied for their antimicrobial and antitumor activities. A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties showed promising antimicrobial properties, indicating the potential of similar compounds in medicinal chemistry for developing new antimicrobial agents (Alsaedi et al., 2019). Additionally, 4-substituted 5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities, underscoring the potential utility of structurally similar compounds in therapeutic applications (Konstantinova et al., 2009).

Catalysis and Chemical Transformations

Research on rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including pyridine and oxazoline rings, for the electrochemical reduction of CO2, highlights the catalytic potential of compounds with similar structural features. These complexes facilitate the reduction of CO2 more efficiently in certain solvents, suggesting applications in catalysis and environmental chemistry (Nganga et al., 2017).

Electrophoretic and Biocompatible Polymers

The synthesis of electrophoretic poly(2-oxazolines) containing pendant sulfone groups for coating on stainless steel demonstrates the application of sulfonyl-containing compounds in materials science, particularly for creating biocompatible coatings. This research may inform the development of medical devices or implants (Hayashi & Takasu, 2015).

Mechanism of Action

Target of Action

It is known that compounds containing a 1,2,4-triazole ring, such as this one, often interact with the heme moiety of the cytochrome p450 enzymes .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of Cytochrome P450 enzymes . The phenyl moieties also play a key role in the interaction within the active site of the enzyme . The carbonyl group in the compound’s structure can form hydrogen bonds, which may contribute to its interaction with its targets .

Biochemical Pathways

Given its potential interaction with cytochrome p450 enzymes, it may influence various metabolic pathways that these enzymes are involved in .

Pharmacokinetics

The presence of the 1,2,4-triazole ring and the phenyl moieties in the compound may contribute to its solubility and permeability, which are key factors in its bioavailability .

Result of Action

Given its potential interaction with cytochrome p450 enzymes, it may influence the metabolism of various endogenous and exogenous substances .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

properties

IUPAC Name |

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O3S/c17-11-6-7-14(13(18)8-11)27(24,25)22-15(19)9-26-16-20-10-23(21-16)12-4-2-1-3-5-12/h1-8,10H,9H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAUMPSDDREDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

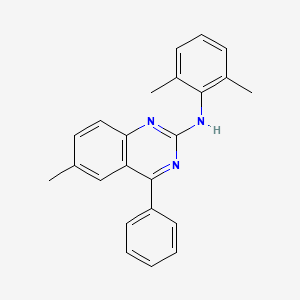

![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)

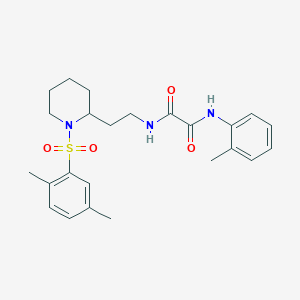

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)

![(5-nitro-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}phenyl)methanesulfonyl fluoride](/img/structure/B2992661.png)

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2992663.png)

![N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2992664.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2992665.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2992672.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2992675.png)